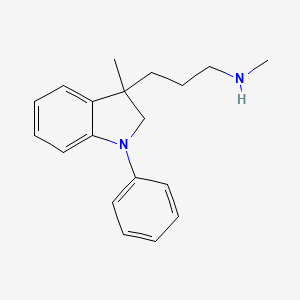
Daledalin
Descripción general
Descripción
Daledalin, also known by its chemical name N-Methyl-3-(3-methyl-1-phenyl-2,3-dihydro-1H-indol-3-yl)propan-1-amine, is a selective norepinephrine reuptake inhibitor. It was synthesized and trialed as an antidepressant in the early 1970s but was never marketed . This compound does not significantly affect the reuptake of serotonin and dopamine and lacks antihistamine or anticholinergic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Daledalin can be synthesized by the reduction of amedalin using diborane as a reducing agent . The reaction typically involves the following steps:
Starting Material: Amedalin.
Reducing Agent: Diborane.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the selective reduction of the amedalin to this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented due to its status as an experimental compound, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety protocols for handling diborane.
Análisis De Reacciones Químicas
Types of Reactions: Daledalin primarily undergoes the following types of reactions:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: As mentioned, this compound itself is synthesized through the reduction of amedalin.
Substitution: this compound can undergo substitution reactions where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reagents: Diborane for the synthesis of this compound from amedalin.
Substitution Reagents: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of this compound, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Daledalin has been primarily studied for its potential as an antidepressant due to its selective norepinephrine reuptake inhibition . Although it was never marketed, its unique properties have made it a subject of interest in various research fields:
Chemistry: this compound serves as a model compound for studying selective norepinephrine reuptake inhibitors.
Biology: Research on this compound helps in understanding the role of norepinephrine in mood regulation and depression.
Medicine: While not used clinically, this compound’s structure and mechanism provide insights into the development of new antidepressants.
Mecanismo De Acción
Daledalin exerts its effects by selectively inhibiting the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft . This action enhances norepinephrine signaling, which is believed to contribute to its antidepressant effects. Unlike some other antidepressants, this compound does not significantly affect serotonin or dopamine reuptake and lacks antihistamine or anticholinergic properties .
Comparación Con Compuestos Similares
Amedalin: The precursor to Daledalin, also a norepinephrine reuptake inhibitor.
Desipramine: Another selective norepinephrine reuptake inhibitor used clinically as an antidepressant.
Nortriptyline: A tricyclic antidepressant with similar norepinephrine reuptake inhibition properties.
Uniqueness of this compound: this compound’s uniqueness lies in its selective inhibition of norepinephrine reuptake without significant effects on serotonin and dopamine reuptake . This selectivity differentiates it from other compounds like desipramine and nortriptyline, which may have broader effects on neurotransmitter systems.
Propiedades
IUPAC Name |
N-methyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-19(13-8-14-20-2)15-21(16-9-4-3-5-10-16)18-12-7-6-11-17(18)19/h3-7,9-12,20H,8,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAIJBZEDDOCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865035 | |
| Record name | Daledalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22136-27-2 | |
| Record name | 2,3-Dihydro-N,3-dimethyl-1-phenyl-1H-indole-3-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22136-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daledalin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daledalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09189 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Daledalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DALEDALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IT56261A5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


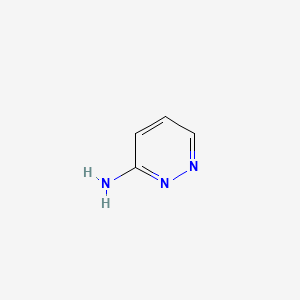
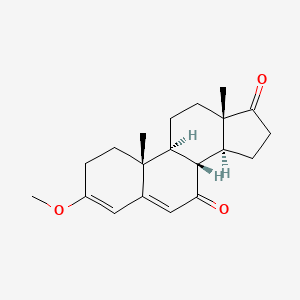
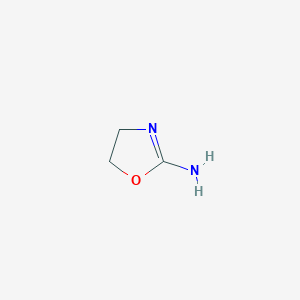
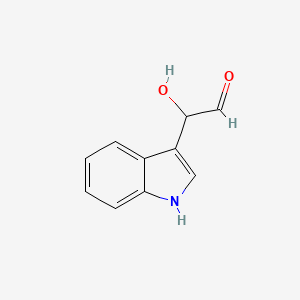
![[R-(E)]-|A-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile](/img/structure/B1208640.png)
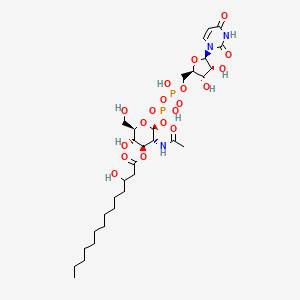
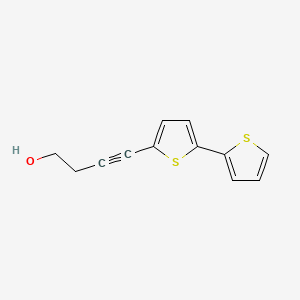
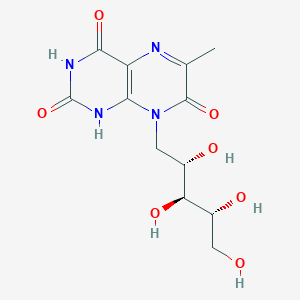
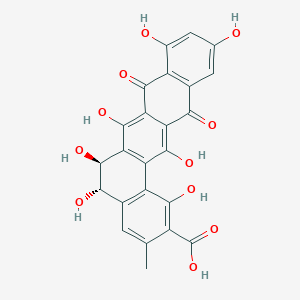
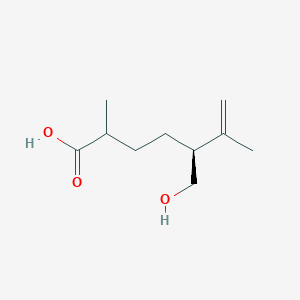
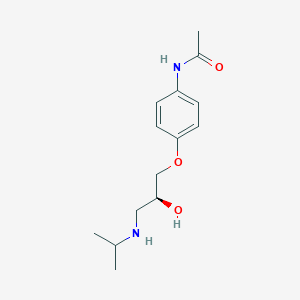
![(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol](/img/structure/B1208655.png)
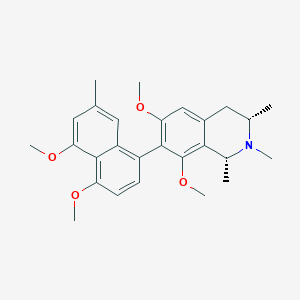
![(2R)-5-hydroxy-3-oxo-2-[[(Z)-3-oxoprop-1-enyl]amino]pentanoic acid](/img/structure/B1208657.png)
